The synthesis of Fmoc-D-homoleucine typically involves several key steps:
Fmoc-D-homoleucine has the following molecular formula: , with a molecular weight of approximately 367.44 g/mol. The structure features a fluorenyl group attached to the nitrogen atom of the amino acid, which provides stability and aids in detection during chromatographic analysis.
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N
VHRMWRHTRSQVJJ-MRXNPFEDSA-N
The stereochemistry at the chiral center is crucial for its biological activity, with the D-configuration being specifically utilized in various peptide synthesis applications.
Fmoc-D-homoleucine undergoes several important reactions during peptide synthesis:
The mechanism of action for Fmoc-D-homoleucine primarily involves its role as a building block in peptide synthesis:
Fmoc-D-homoleucine exhibits several notable physical and chemical properties:
Purity levels are generally reported to be ≥ 97% (HPLC), ensuring that it meets stringent quality standards for research applications.
Fmoc-D-homoleucine is widely used in various scientific fields:
Fmoc-D-homoleucine (CAS 204320-60-5, C₂₂H₂₅NO₄, MW 367.44) serves as a critical building block in SPPS due to its β-branched hydrocarbon side chain, which enhances hydrophobic interactions in peptide structures. Its ≥97% purity (HPLC) ensures minimal side reactions during chain elongation. Key operational parameters include:
Table 1: SPPS Optimization Parameters for Fmoc-D-homoleucine
Parameter | Optimal Condition | Impact on Synthesis |
---|---|---|
Coupling Reagent | HATU, DIC/OxymaPure | Minimizes epimerization |
Activation Time | 5 min pre-activation | Prevents premature decomposition |
Reaction Time | 45–90 min | Ensures >99% coupling efficiency |
Temperature | 25°C | Balances kinetics and side reactions |
The D-configuration of homoleucine confers protease resistance and stabilizes β-turn structures in peptides. Enantiomeric purity (>98% ee) is achieved through:
Table 2: Stereochemical Analysis Methods for D-Homoleucine Derivatives
Analytical Method | Conditions | Resolution Capability |
---|---|---|
Chiral HPLC | Chirobiotic T, 1 mL/min | ΔRₜ = 2.3 min (D vs L) |
Optical Rotation | [α]²⁰D = +10° (c=1, MeOH) | Confirms enantiomeric excess |
CD Spectroscopy | 190–250 nm in TFE | Detects β-sheet perturbation |
β-Homologation extends peptide backbones by one methylene unit, altering secondary structure dynamics. Fmoc-D-β-homoleucine (CAS 212688-54-5) integration employs:
Table 3: Building Blocks for β-Homologated Peptide Libraries
Residue Type | Representative Example | Role in Library Design |
---|---|---|
β²-Amino Acids | Fmoc-D-β²-homoleucine | Induces helical folding |
β³-Amino Acids | Fmoc-L-β³-homopropargylglycine | Enables click chemistry grafting |
Azaamino Acids | AzaFmoc-D-homoleucine analogs | Enhances protease resistance |
The aliphatic side chain of D-homoleucine facilitates hydrophobic tagging without nucleophilic interference, enabling:
Table 4: Therapeutic Applications of D-Homoleucine-Modified Conjugates
Conjugate Type | Biological Target | Functional Outcome |
---|---|---|
PMO-Cyclopeptide | Splice-correction (DMD) | Nuclear localization efficiency |
Glycopeptide-Dendrimer | HIV gp120 | Enhanced antigenic response |
Peptide-Drug Conjugate | Tubulin | Tumor-selective cytotoxicity |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3